N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide
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Overview
Description
N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, an iodobenzoyl moiety, and a hydrazino linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide typically involves multiple steps:
Formation of N-tert-Butyl-2-iodobenzamide: This intermediate can be synthesized by reacting tert-butylamine with 2-iodobenzoyl chloride under controlled conditions.
Hydrazino Derivatization: The intermediate N-tert-Butyl-2-iodobenzamide is then reacted with hydrazine hydrate to form the hydrazino derivative.
Final Coupling: The hydrazino derivative is coupled with oxoacetamide under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that are involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in cellular processes such as apoptosis, proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-iodobenzamide: Shares the iodobenzoyl moiety but lacks the hydrazino and oxoacetamide groups.
tert-Butyl 2-iodobenzoate: Contains the iodobenzoyl group but differs in the ester linkage.
Uniqueness
N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C13H16IN3O3 |
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Molecular Weight |
389.19 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-(2-iodobenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C13H16IN3O3/c1-13(2,3)15-11(19)12(20)17-16-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
AIVPHPXNJCEOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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